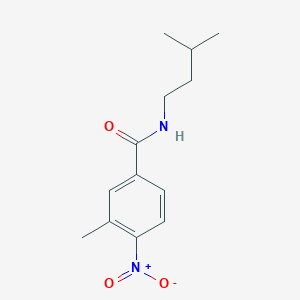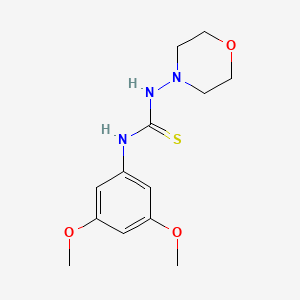
N-(3,5-dimethoxyphenyl)-N'-4-morpholinylthiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,5-dimethoxyphenyl)-N'-4-morpholinylthiourea, also known as DMPT, is a chemical compound that has been widely used in scientific research. DMPT is a thiourea derivative that is structurally similar to other compounds that have been used as drugs and pesticides. However, DMPT is not used for these purposes, but rather for its unique properties that make it useful in a variety of scientific applications. In
Mecanismo De Acción
The mechanism of action of N-(3,5-dimethoxyphenyl)-N'-4-morpholinylthiourea is not fully understood, but it is believed to involve the inhibition of certain enzymes that are involved in cellular processes. N-(3,5-dimethoxyphenyl)-N'-4-morpholinylthiourea has been shown to inhibit the activity of enzymes such as carbonic anhydrase and acetylcholinesterase, which are involved in the regulation of pH and neurotransmitter signaling, respectively.
Biochemical and Physiological Effects
N-(3,5-dimethoxyphenyl)-N'-4-morpholinylthiourea has been shown to have a variety of biochemical and physiological effects, including the inhibition of enzyme activity, changes in pH and ion concentration, and alterations in gene expression. N-(3,5-dimethoxyphenyl)-N'-4-morpholinylthiourea has also been shown to have anti-inflammatory and anti-tumor properties, although the mechanisms underlying these effects are not fully understood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(3,5-dimethoxyphenyl)-N'-4-morpholinylthiourea in lab experiments is its specificity for certain enzymes and proteins. This can allow researchers to selectively target specific pathways or processes, which can provide insights into their function. Additionally, N-(3,5-dimethoxyphenyl)-N'-4-morpholinylthiourea is relatively easy to synthesize and purify, which makes it a cost-effective tool for scientific research. However, N-(3,5-dimethoxyphenyl)-N'-4-morpholinylthiourea has limitations as well, including its potential toxicity and the need for careful control of reaction conditions to ensure high yield and purity.
Direcciones Futuras
There are many potential future directions for research involving N-(3,5-dimethoxyphenyl)-N'-4-morpholinylthiourea. One area of interest is the development of N-(3,5-dimethoxyphenyl)-N'-4-morpholinylthiourea-based probes for imaging and diagnostic applications. N-(3,5-dimethoxyphenyl)-N'-4-morpholinylthiourea has been shown to have fluorescent properties, which could be used to develop imaging agents for use in medical diagnostics. Additionally, N-(3,5-dimethoxyphenyl)-N'-4-morpholinylthiourea could be used as a starting point for the development of new drugs that target specific enzymes and proteins. Finally, further research is needed to fully understand the mechanisms underlying the biochemical and physiological effects of N-(3,5-dimethoxyphenyl)-N'-4-morpholinylthiourea, which could lead to new insights into cellular processes and disease mechanisms.
Métodos De Síntesis
N-(3,5-dimethoxyphenyl)-N'-4-morpholinylthiourea can be synthesized through a multi-step process that involves the reaction of 3,5-dimethoxyaniline with morpholine and thiourea. The process involves the use of various reagents and solvents, and requires careful control of reaction conditions to ensure high yield and purity.
Aplicaciones Científicas De Investigación
N-(3,5-dimethoxyphenyl)-N'-4-morpholinylthiourea has been used in a variety of scientific research applications, including as a tool for studying the function of certain proteins and enzymes. N-(3,5-dimethoxyphenyl)-N'-4-morpholinylthiourea has been shown to inhibit the activity of certain enzymes, which can provide insights into their role in biological processes. N-(3,5-dimethoxyphenyl)-N'-4-morpholinylthiourea has also been used as a probe to study the binding of small molecules to proteins, which can help to identify potential drug targets.
Propiedades
IUPAC Name |
1-(3,5-dimethoxyphenyl)-3-morpholin-4-ylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3S/c1-17-11-7-10(8-12(9-11)18-2)14-13(20)15-16-3-5-19-6-4-16/h7-9H,3-6H2,1-2H3,(H2,14,15,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDCOBJOUTQFFJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=S)NN2CCOCC2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,5-Dimethoxyphenyl)-3-morpholin-4-ylthiourea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

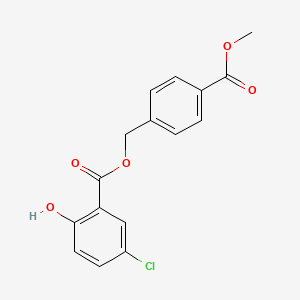
![N-{4-[(3-ethoxy-2-hydroxybenzyl)amino]phenyl}propanamide](/img/structure/B5854058.png)
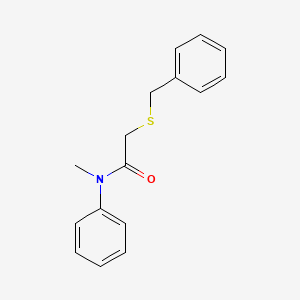
![1-[2-(4-fluorophenyl)ethyl]-5-(2-thienylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5854094.png)
![2-(4-{[(4-ethylphenyl)sulfonyl]amino}phenoxy)acetamide](/img/structure/B5854103.png)

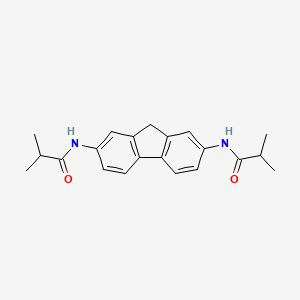
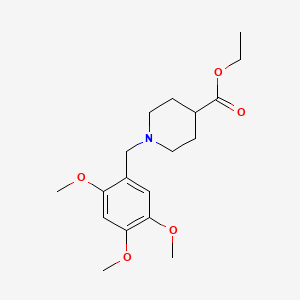

![4-benzyl-5-[(2-methyl-1H-indol-3-yl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B5854130.png)

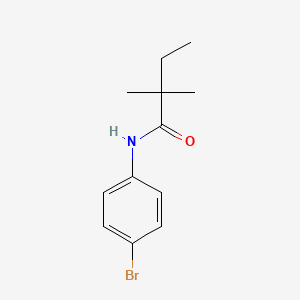
![1-(4-ethylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5854148.png)
